molecular formula C8H8N2 B3051230 4-Ethylnicotinonitrile CAS No. 3222-55-7

4-Ethylnicotinonitrile

Cat. No. B3051230
Key on ui cas rn: 3222-55-7
M. Wt: 132.16 g/mol
InChI Key: OJVXIEGAUZGHDR-UHFFFAOYSA-N
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Patent
US07067537B2

Procedure details

A solution of diisopropylamine (9.1 ml) in THF (50 ml) was cooled to −30° C. and an n-butyllithium hexane solution (1.61 M, 37 ml) was added. The mixture was stirred for 30 min. After cooling the reaction mixture to −78° C., a solution of 4-methylnicotinonitrile (7.01 g) in THF (50 ml) was added dropwise and the mixture was stirred for 15 min. Methyl iodide (9.1 ml) was added and the mixture was heated to −40° C., and saturated aqueous ammonium chloride solution was added. The reaction mixture was extracted with ethyl acetate and the organic layer was dried and concentrated. The residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=1:1) for purification to give the title compound (6.67 g) as a pale-yellow oil.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
7.01 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
9.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.CCCCCC.C([Li])CCC.[CH3:19][C:20]1[C:25]([C:26]#[N:27])=[CH:24][N:23]=[CH:22][CH:21]=1.CI.[Cl-].[NH4+]>C1COCC1>[CH2:19]([C:20]1[C:25]([C:26]#[N:27])=[CH:24][N:23]=[CH:22][CH:21]=1)[CH3:1] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butyllithium hexane
Quantity
37 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
7.01 g
Type
reactant
Smiles
CC1=CC=NC=C1C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
9.1 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to −40° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=1:1) for purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=CC=NC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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